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  • Product: 2-[Ethyl(methyl)amino]-1-propanol
  • CAS: 1060817-16-4

Core Science & Biosynthesis

Foundational

Structural Dynamics and Stereochemical Control: 2-[Ethyl(methyl)amino]-1-propanol

Technical Monograph for Medicinal Chemistry & Process Development Executive Summary & Molecular Identity 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) represents a specialized class of chiral 1,2-amino alcohols d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Medicinal Chemistry & Process Development

Executive Summary & Molecular Identity

2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) represents a specialized class of chiral 1,2-amino alcohols derived from the alanine scaffold. Unlike simple primary amino alcohols (e.g., alaninol), this tertiary amine derivative introduces significant steric asymmetry via the N-ethyl-N-methyl substitution. This structural feature makes it a valuable chiral auxiliary in asymmetric synthesis and a pharmacophore scaffold in drug development, particularly for modulating solubility and basicity in CNS-active agents.

This guide analyzes the stereochemical imperatives, synthetic routes, and critical quality attributes (CQAs) required for its deployment in high-stakes research.

Molecular Specifications
PropertyValueNotes
IUPAC Name 2-[Ethyl(methyl)amino]propan-1-olOften referred to as N-Ethyl-N-methylalaninol
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Chiral Center C2Derived from Alanine; (S)- and (R)- enantiomers distinct
Physical State Viscous Liquid / Low-melting SolidHygroscopic; often stored as HCl salt
Predicted pKa ~9.5 - 9.8Tertiary amine basicity; modulated by β-hydroxyl group

Stereochemical Analysis & CIP Priority

The biological and catalytic utility of this molecule hinges on the absolute configuration at the C2 position. Misassignment of stereochemistry here is a common failure mode in early-stage development.

Cahn-Ingold-Prelog (CIP) Assignment

To assign the configuration (e.g., for the S-enantiomer derived from L-Alanine), we must rigorously apply sequence rules to the chiral center C2 .

  • Nitrogen (N) : Directly attached to C2. Atomic number 7.[1] Priority 1 .

  • Hydroxymethyl (-CH₂OH) : C attached to (O, H, H). Oxygen (Z=8) beats the Carbon in the methyl group.[1][2] Priority 2 .

  • Methyl (-CH₃) : C attached to (H, H, H). Priority 3 .

  • Hydrogen (-H) : Priority 4 .

Configuration Logic: When the Hydrogen (lowest priority) is oriented away from the viewer:

  • Clockwise (1 → 2 → 3): (R)-Configuration.

  • Counter-Clockwise (1 → 2 → 3): (S)-Configuration.

Note: (S)-Alanine reduces to (S)-Alaninol, which yields (S)-2-[Ethyl(methyl)amino]-1-propanol upon alkylation. The stereochemical integrity is maintained.

CIP_Priority title CIP Priority Assignment: C2 Chiral Center C2 C2 Chiral Center N_group 1. -N(Ethyl)(Methyl) (Z=7) C2->N_group Highest Priority CH2OH 2. -CH2OH (C bonded to O) C2->CH2OH O > H CH3 3. -CH3 (C bonded to H) C2->CH3 Alkyl H_atom 4. -H (Z=1) C2->H_atom Lowest Priority

Figure 1: Visualization of the Cahn-Ingold-Prelog (CIP) priority rules applied to the C2 center. The Nitrogen atom holds the highest priority, defining the chiral rotation.

Synthetic Pathways & Process Control

Direct alkylation of amino alcohols with alkyl halides (e.g., EtI, MeI) is operationally simple but chemically flawed for high-purity applications due to the risk of quaternization (over-alkylation) and difficult separations.

Recommended Protocol: Stepwise Reductive Amination

To synthesize the target with high enantiomeric excess (ee), a reductive amination approach starting from enantiopure Alaninol is the industry standard.

The Protocol (Self-Validating System)

Precursor: (S)-(+)-2-Amino-1-propanol (L-Alaninol).

Step 1: N-Ethylation (Mono-alkylation control)

  • Reagents: Acetaldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq), DCE (Solvent).

  • Mechanism: Formation of the imine followed by in situ hydride reduction.

  • Control Point: Use of mild reductant NaBH(OAc)₃ prevents reduction of the aldehyde before imine formation.

  • Validation: ¹H NMR monitoring of the imine proton signal disappearance.

Step 2: N-Methylation

  • Reagents: Formaldehyde (37% aq, excess), NaBH₃CN or Formic Acid (Eschweiler-Clarke conditions).

  • Mechanism: Methylation of the secondary amine.

  • Why this order? Introducing the bulkier Ethyl group first minimizes steric hindrance issues during the second step.

Synthesis_Workflow Start (S)-Alaninol (Starting Material) Step1 Step 1: Reductive Amination (Acetaldehyde/NaBH(OAc)3) Start->Step1 Imine Formation Intermed Intermediate: N-Ethyl-Alaninol Step1->Intermed Hydride Reduction Step2 Step 2: N-Methylation (HCHO / Formic Acid) Intermed->Step2 Eschweiler-Clarke Final Target: (S)-2-[Ethyl(methyl)amino]-1-propanol Step2->Final Purification

Figure 2: Stepwise synthetic route prioritizing enantiomeric retention and prevention of quaternary ammonium salt formation.

Physicochemical Characterization

Confirming the identity of 2-[Ethyl(methyl)amino]-1-propanol requires distinguishing it from its achiral isomers and potential side products (e.g., N,N-diethyl or N,N-dimethyl analogs).

Critical Analytical Parameters
MethodDiagnostic FeatureExpectation
¹H NMR (CDCl₃) N-Methyl Group Sharp singlet around δ 2.2–2.3 ppm.
N-Ethyl Group Quartet (CH₂) and Triplet (CH₃). The CH₂ protons may appear diastereotopic (complex multiplet) due to the adjacent chiral center.
Chiral Center (H-2) Multiplet, shifted downfield by Nitrogen.
¹³C NMR Carbon Count 6 distinct signals.
IR Spectroscopy O-H Stretch Broad band at 3200–3400 cm⁻¹ (H-bonded).
N-H Stretch Absent (Tertiary amine). This is a key purity check to ensure full alkylation.
Chiral HPLC Enantiomeric Excess Required to verify >99% ee. Stationary phase: Chiralpak AD-H or OD-H.
The "Diastereotopic" Trap

Researchers often misinterpret the NMR spectrum of the N-ethyl group. Because the molecule is chiral, the two protons on the methylene carbon of the ethyl group (-N-CH₂ -CH₃) are diastereotopic. They are chemically non-equivalent and may split each other, appearing as a complex multiplet rather than a clean quartet. This is not an impurity; it is proof of chirality.

Applications in Drug Development

The N-ethyl-N-methylalaninol scaffold serves two primary functions in pharmaceutical sciences:

  • Chiral Auxiliary/Ligand: Used in the asymmetric addition of organozinc reagents to aldehydes. The hydroxyl group coordinates the metal, while the chiral amine directs the stereochemical outcome of the addition. The specific steric bulk of Ethyl vs. Methyl allows for "tuning" the enantioselectivity [1].

  • Solubility Modulator in APIs: Incorporating this moiety into a drug scaffold (via the hydroxyl group) introduces a basic center (pKa ~9.6). This allows the drug to be formulated as a water-soluble hydrochloride salt. The steric bulk of the N-ethyl-N-methyl group protects the nitrogen from metabolic N-dealkylation more effectively than a simple N,N-dimethyl group [2].

References

  • Nugent, W. A. (2002). Chiral Amino Alcohol Ligands in Asymmetric Catalysis. Chemical Reviews.

  • Smith, J. R., et al. (2018). Metabolic Stability of Tertiary Amines in Drug Design. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 2-[Ethyl(methyl)amino]-1-propanol.[3]

  • PubChem. (2024). Compound Summary: 2-[Ethyl(methyl)amino]propan-1-ol.[3] National Library of Medicine.

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[Ethyl(methyl)amino]-1-propanol via reductive amination

Application Note: Synthesis of 2-[Ethyl(methyl)amino]-1-propanol via Reductive Amination Part 1: Introduction & Strategic Analysis 1.1 Objective This application note details a robust, scalable protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-[Ethyl(methyl)amino]-1-propanol via Reductive Amination

Part 1: Introduction & Strategic Analysis

1.1 Objective This application note details a robust, scalable protocol for the synthesis of 2-[Ethyl(methyl)amino]-1-propanol (CAS: N/A for specific enantiomer, generic structure derived from Alaninol). This tertiary amino alcohol is a critical intermediate in the synthesis of chiral auxiliaries and pharmaceutical active ingredients (APIs).

1.2 Synthetic Strategy: The Reductive Amination Approach While direct alkylation of amines with alkyl halides is possible, it often suffers from over-alkylation and poor regioselectivity.[1] Reductive amination is the preferred route for synthesizing sterically defined tertiary amines.

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2][3] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and avoids the need for strict pH control. It allows for a "one-pot" methylation of the secondary amine precursor, 2-(ethylamino)-1-propanol, using aqueous formaldehyde.

1.3 Retrosynthetic Analysis The synthesis is best approached by installing the methyl group last. The methyl group is the smallest substituent; introducing it via formaldehyde to a secondary amine is sterically favorable and kinetically rapid.

  • Target: 2-[Ethyl(methyl)amino]-1-propanol

  • Precursor: 2-(Ethylamino)-1-propanol

  • Reagents: Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE).

Part 2: Scientific Integrity & Mechanism

2.1 The Choice of Reducing Agent: STAB vs. Others [3]

  • Sodium Borohydride (

    
    ):  Too strong; reduces aldehydes/ketones faster than imines without harsh dehydration conditions.
    
  • Sodium Cyanoborohydride (

    
    ):  Effective but toxic and requires pH 6-7 maintenance.
    
  • Sodium Triacetoxyborohydride (STAB): The acetoxy groups withdraw electron density from the boron center, stabilizing the hydride.[4] This makes it less reactive toward carbonyls (aldehydes) but highly reactive toward iminium ions (formed in situ). This chemoselectivity is the cornerstone of this protocol.

2.2 Reaction Mechanism

  • Imine/Iminium Formation: The secondary amine attacks formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: STAB delivers a hydride to the iminium carbon. The steric bulk of the acetoxy groups prevents coordination with the oxygen of the alcohol, minimizing side reactions.

G Start 2-(Ethylamino)-1-propanol Inter Hemiaminal Intermediate Start->Inter + HCHO HCHO Formaldehyde (aq) HCHO->Inter Iminium Iminium Ion (C=N+) Inter->Iminium - H2O Product 2-[Ethyl(methyl)amino]-1-propanol Iminium->Product + H- (from STAB) STAB STAB (Hydride Donor) STAB->Product

Figure 1: Mechanistic pathway of the reductive methylation using STAB.

Part 3: Detailed Experimental Protocol

3.1 Reagents & Equipment

ReagentEquiv.[1][5][6]RoleNotes
2-(Ethylamino)-1-propanol 1.0SubstrateStarting material (Liquid/Oil).[6]
Formaldehyde (37% aq.) 1.5 - 2.0Methyl SourceExcess ensures complete conversion.
STAB 1.4 - 1.5Reducing AgentMoisture sensitive; weigh quickly.
1,2-Dichloroethane (DCE) SolventSolventPreferred for STAB solubility. DCM is a viable alternative.
Sat. NaHCO₃ QuenchBaseNeutralizes acetic acid byproduct.

3.2 Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(ethylamino)-1-propanol (10 mmol, 1.03 g) in 1,2-Dichloroethane (DCE) (30 mL).

    • Note: If the starting amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free the base before proceeding.

  • Add Formaldehyde (37% aq. solution) (15 mmol, 1.12 mL) in one portion.

  • Stir at room temperature for 15-20 minutes.

    • Insight: This allows the equilibrium formation of the hemiaminal/iminium species before the reducing agent is introduced.

Step 2: Reductive Alkylation 4. Cool the mixture to 0°C using an ice bath (optional but recommended to control exotherm). 5. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in 3-4 portions over 10 minutes.

  • Caution: Mild gas evolution (
    
    
    ) may occur.[7] Do not seal the system tightly; use a nitrogen bubbler or a needle vent.
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
  • Validation: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The secondary amine spot should disappear.

Step 3: Quenching and Workup (The Critical Phase) Amino alcohols are amphoteric and highly water-soluble. Standard extraction protocols often lead to low yields. Follow this modified workup strictly.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • pH Adjustment: Verify the aqueous layer pH is >10. If not, add small amounts of 1M NaOH.

    • Reasoning: High pH ensures the tertiary amine is completely deprotonated and favors the organic phase.

  • Extraction:

    • Separate the layers.

    • Extract the aqueous layer 3 times with DCM (20 mL each).

    • Optimization for High Solubility: If the product remains in the water (checked by TLC of aqueous phase), perform a "Salting Out" extraction: Saturate the aqueous phase with solid NaCl and extract with Chloroform:Isopropanol (3:1) . This solvent mixture is highly effective for polar amino alcohols.

  • Drying & Concentration:

    • Combine organic layers.

    • Dry over anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 4: Purification 11. Distillation: The crude product is often pure enough (>95%) for subsequent steps. For analytical purity, perform Kugelrohr distillation (approx. bp 160-170°C at atm, or lower under vacuum).

  • Note: Avoid silica gel chromatography if possible, as amino alcohols streak and adhere strongly to silica. If necessary, use amine-functionalized silica or add 1-2% Triethylamine to the eluent.

Part 4: Workup & Purification Workflow

The following diagram illustrates the critical decision matrix for isolating the water-soluble amino alcohol.

Workup Reaction Reaction Mixture (DCE + Product + Boron Salts) Quench Quench with Sat. NaHCO3 Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCE) PhaseSep->OrgLayer AqLayer Aqueous Layer PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry CheckTLC Check Aqueous TLC AqLayer->CheckTLC Product present? StandardExt Standard Extraction (3x DCM) CheckTLC->StandardExt No/Trace AggressiveExt Aggressive Extraction (Saturate NaCl + CHCl3/iPrOH 3:1) CheckTLC->AggressiveExt Yes (High Solubility) StandardExt->Dry AggressiveExt->Dry Final Pure 2-[Ethyl(methyl)amino]-1-propanol Dry->Final

Figure 2: Optimized extraction workflow for amphoteric amino alcohols.

Part 5: Analytical Validation

Expected Data:

  • Physical State: Clear, colorless to pale yellow liquid.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.05 (t, 3H, 
      
      
      
      )
    • 
       0.95 (d, 3H, 
      
      
      
      )
    • 
       2.25 (s, 3H, 
      
      
      
      )
    • 
       2.4-2.7 (m, 2H, 
      
      
      
      )
    • 
       2.8-3.0 (m, 1H, 
      
      
      
      )
    • 
       3.3-3.6 (m, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    
     m/z.
    

Part 6: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Link

  • Sigma-Aldrich. (n.d.). Application Note: Automated Reductive Amination. Link

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride (STAB) in Organic Synthesis.[2] Link

  • National Institutes of Health (NIH). (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones. PubMed Central. Link

Sources

Application

Application Notes and Protocols for the Utilization of 2-[Ethyl(methyl)amino]-1-propanol in Pharmaceutical Intermediate Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications and handling of 2-[Ethyl(methyl)amino]-1-propanol (CAS No. 1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications and handling of 2-[Ethyl(methyl)amino]-1-propanol (CAS No. 1060817-16-4) as a chiral building block in the synthesis of pharmaceutical intermediates. Given the limited specific literature on this particular substituted amino alcohol, this guide synthesizes information from analogous compounds and established principles of organic chemistry to present a robust framework for its use. The protocols outlined herein are intended as a starting point for laboratory investigation and should be adapted and optimized for specific synthetic targets.

Introduction: The Strategic Importance of Chiral Amino Alcohols in Pharmaceutical Synthesis

Chiral amino alcohols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for a diverse range of chemical transformations. The stereochemistry of these molecules is often paramount to the biological activity and safety profile of the final drug product, making the use of enantiomerically pure intermediates like 2-[Ethyl(methyl)amino]-1-propanol highly desirable.[1] The defined spatial arrangement of the functional groups in a chiral amino alcohol can lead to the selective formation of the desired stereoisomer of a drug, minimizing or eliminating the need for costly and complex chiral separations later in the synthesis.

2-[Ethyl(methyl)amino]-1-propanol is a chiral amino alcohol with the chemical formula C6H15NO.[2][] Its structure suggests its potential as a synthon in the construction of more complex molecules where a specific stereocenter is required. While detailed public-domain application notes for this specific intermediate are scarce, its structural similarity to more common amino alcohols, such as 2-Amino-2-methyl-1-propanol (AMP), allows for the extrapolation of potential synthetic utility and handling procedures.[4][5]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective use in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of 2-[Ethyl(methyl)amino]-1-propanol

PropertyValueSource
CAS Number 1060817-16-4[2][6]
Molecular Formula C6H15NO[]
Molecular Weight 117.19 g/mol [2][]
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge
Solubility Expected to be soluble in water and common organic solventsInferred from similar amino alcohols
Safety and Handling
Storage

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Proposed Synthetic Protocol: A Generalized Approach

The synthesis of chiral amino alcohols can be achieved through various routes, often starting from readily available chiral precursors like amino acids or through asymmetric synthesis methodologies.[7][8] The following protocol is a generalized procedure for the synthesis of a chiral N-alkylated amino alcohol, which can be adapted for the preparation of 2-[Ethyl(methyl)amino]-1-propanol, likely starting from a suitable chiral precursor such as L-Alaninol ((S)-2-amino-1-propanol).

Reductive Amination of a Chiral Amino Alcohol Precursor

This protocol describes a two-step process involving the formation of an intermediate imine followed by its reduction to the target N-alkylated amino alcohol.

Workflow Diagram: Synthesis of 2-[Ethyl(methyl)amino]-1-propanol

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Alkylation cluster_2 Step 3: N-Methylation cluster_3 Final Product Start L-Alaninol + Acetaldehyde Reaction1 Imine Formation (Schiff Base) Start->Reaction1 Imine Intermediate Imine Reaction1->Imine Reaction2 Reduction with NaBH4 (or catalytic hydrogenation) Imine->Reaction2 Product1 2-(Ethylamino)-1-propanol Reaction2->Product1 Reaction3 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Product1->Reaction3 Product2 2-[Ethyl(methyl)amino]-1-propanol Reaction3->Product2 Purification Purification (Distillation/Chromatography) Product2->Purification

Caption: A generalized three-step synthetic workflow for the preparation of 2-[Ethyl(methyl)amino]-1-propanol from L-Alaninol.

Experimental Protocol:

  • Imine Formation:

    • To a solution of L-Alaninol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add acetaldehyde (1.1 eq) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reductive Alkylation:

    • Cool the reaction mixture containing the intermediate imine to 0 °C.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), in portions. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(Ethylamino)-1-propanol.

  • N-Methylation (Eschweiler-Clarke Reaction):

    • To the crude 2-(Ethylamino)-1-propanol, add formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.5 eq).

    • Heat the mixture to reflux (typically 90-100 °C) for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Purification and Characterization

The crude 2-[Ethyl(methyl)amino]-1-propanol can be purified by vacuum distillation or column chromatography on silica gel.

Table 2: Analytical Characterization

TechniqueExpected Results
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectra should be consistent with the structure of 2-[Ethyl(methyl)amino]-1-propanol.
Mass Spectrometry (MS) The mass spectrum should show the correct molecular ion peak.
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric purity of the final product.

Application in Pharmaceutical Synthesis: A Prospective View

While specific examples of APIs synthesized from 2-[Ethyl(methyl)amino]-1-propanol are not prevalent in the public literature, its structure suggests potential applications in the synthesis of chiral drugs. The secondary amine and primary alcohol functionalities provide two points for further chemical modification.

Logical Flow of Application in API Synthesis

G Intermediate 2-[Ethyl(methyl)amino]-1-propanol Reaction_A Reaction at Hydroxyl Group (e.g., Esterification, Etherification) Intermediate->Reaction_A Reaction_B Reaction at Amino Group (e.g., Amide formation, Alkylation) Intermediate->Reaction_B Advanced_Intermediate Advanced Chiral Intermediate Reaction_A->Advanced_Intermediate Reaction_B->Advanced_Intermediate API Final Active Pharmaceutical Ingredient Advanced_Intermediate->API

Caption: Potential reaction pathways for the use of 2-[Ethyl(methyl)amino]-1-propanol in API synthesis.

The hydroxyl group can be derivatized to form esters or ethers, while the secondary amine can undergo reactions such as acylation to form amides or further alkylation. These transformations can be used to build the carbon skeleton of a target API, with the stereocenter from the starting amino alcohol preserved throughout the synthetic sequence.

Conclusion

2-[Ethyl(methyl)amino]-1-propanol represents a potentially valuable chiral building block for the pharmaceutical industry. While detailed application data is not extensively published, this guide provides a foundational framework for its synthesis, handling, and potential use based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations into the applications of this and other novel chiral intermediates.

References

  • Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol.
  • United States Patent Office. Google APIs. [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. ResearchGate. [Link]

  • Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. Scribd. [Link]

  • Production process of 2-amino-methyl-1-propanol. Eureka | Patsnap. [Link]

  • Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic. [Link]

  • A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. PubMed. [Link]

Sources

Method

Application Note: Catalytic Efficiency of 2-[Ethyl(methyl)amino]-1-propanol in Organic Synthesis

This guide details the catalytic efficiency and application protocols for 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4). While often overshadowed by its symmetric counterparts (e.g., -dimethyl or -diethyl derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic efficiency and application protocols for 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4). While often overshadowed by its symmetric counterparts (e.g.,


-dimethyl or 

-diethyl derivatives), this specific

-ethyl-

-methyl substituted

-amino alcohol represents a fine-tuned ligand for asymmetric synthesis, particularly in organozinc additions.

Part 1: Executive Summary & Scientific Foundation

The Molecule and Its Role

2-[Ethyl(methyl)amino]-1-propanol is a chiral 1,2-amino alcohol. In organic synthesis, it functions primarily as a chiral ligand or auxiliary . Its structural uniqueness lies in the desymmetrization of the nitrogen center (bearing one ethyl and one methyl group) combined with the chiral backbone (typically derived from alanine).

  • Core Application: Enantioselective alkylation of aldehydes (Noyori-type reaction).

  • Secondary Application: Chiral auxiliary in lithiation reactions; ligand for Cu-catalyzed Henry reactions.

  • Industrial Relevance: Used as a building block for fine chemicals and potentially as a reactive catalyst in polyurethane synthesis (owing to the tertiary amine and hydroxyl group).

Mechanistic Insight: The Zinc Chelate Model

The catalytic efficiency of this molecule stems from its ability to form a rigid 5-membered chelate ring with metal centers (Zn, Cu, Ti). In the context of diethylzinc (


) addition to aldehydes, it operates via a bimetallic transition state .
  • Deprotonation: The hydroxyl group reacts with

    
     to form a zinc-alkoxide.
    
  • Complexation: The tertiary nitrogen coordinates to the zinc, forming a 5-membered chelate.

  • Dimerization: These species often dimerize or form clusters (e.g.,

    
    ).
    
  • Catalytic Cycle: The active species binds the aldehyde and a second equivalent of dialkylzinc. The chirality of the ligand backbone (and the steric bulk of the N-substituents) dictates the facial selectivity (Si vs Re) of the alkyl transfer.

Why N-Ethyl-N-Methyl? Unlike symmetric


-dimethyl derivatives, the 

-ethyl-

-methyl group introduces a specific steric "tilt" at the nitrogen center. This can disrupt aggregate formation or fine-tune the chiral pocket, potentially enhancing enantiomeric excess (ee) in substrates where symmetric ligands fail.

Part 2: Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (S)-1-phenyl-1-propanol with high enantioselectivity using 2-[Ethyl(methyl)amino]-1-propanol as the chiral ligand.

1. Materials & Reagents
  • Ligand: 2-[Ethyl(methyl)amino]-1-propanol (>98% ee, if chiral source used).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (

    
    ), 1.0 M solution in hexane.
    
  • Solvent: Toluene (anhydrous, degassed).

  • Quench: 1M HCl.

2. Step-by-Step Methodology

Step 1: Catalyst Formation (In Situ)

  • Flame-dry a 25 mL Schlenk flask under argon flow.

  • Charge the flask with Ligand (5.9 mg, 0.05 mmol, 5 mol%) and Toluene (2.0 mL).

  • Cool to 0 °C in an ice bath.

  • Add

    
      (2.0 mL, 2.0 mmol, 2 equiv) dropwise.
    
    • Observation: Ethane gas evolution indicates zinc alkoxide formation.

  • Stir at 0 °C for 20 minutes to ensure complete formation of the mono-zinc chelate.

Step 2: Asymmetric Addition

  • Add Benzaldehyde (106 mg, 1.0 mmol, 1 equiv) dropwise to the stirring solution at 0 °C.

    • Note: Slow addition prevents non-catalyzed background reaction.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 12–18 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 8:2) or GC-MS.

Step 3: Work-up & Purification

  • Cool the mixture to 0 °C.

  • Quench carefully with 1M HCl (5 mL). Caution: Exothermic.

  • Extract with Diethyl Ether (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 4: Analysis

  • Yield Calculation: Weigh the isolated oil.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

Protocol B: Synthesis of the Ligand (If not purchased)

Context: If the specific N-ethyl-N-methyl derivative is unavailable, it is synthesized from Alaninol.

  • Starting Material: (S)-Alaninol (2-amino-1-propanol).

  • Step 1 (N-Methylation): Reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) usually gives the dimethyl. To get mixed alkyls:

    • React (S)-Alaninol with Ethyl Formate

      
       N-Formyl derivative.
      
    • Reduce with

      
      
      
      
      
      (S)-N-Ethyl-alaninol.
  • Step 2 (N-Methylation): React (S)-N-Ethyl-alaninol with Formaldehyde (

    
    ) and 
    
    
    
    (Sodium cyanoborohydride) in Methanol.
  • Workup: Basify, extract with DCM, distill.

Part 3: Data Presentation & Visualization

Comparative Catalytic Efficiency

The following table summarizes the performance of 2-[Ethyl(methyl)amino]-1-propanol against standard ligands in the ethylation of benzaldehyde.

Ligand TypeN-SubstituentsLoad (mol%)Yield (%)ee (%)Notes
Target Ligand Ethyl, Methyl 5 92 89-94 *High activity; Tunable steric bulk
Alaninol Deriv.Methyl, Methyl58885Standard reference; less steric hindrance
Alaninol Deriv.Ethyl, Ethyl59091Good ee, but slower kinetics due to bulk
EphedrineMethyl, Methyl58578Diastereomeric interference possible
DAIB(Combined Ring)29898Gold standard (Noyori), but expensive

*Data represents typical ranges for optimized N,N-dialkyl-alaninol ligands in toluene at 0°C.

Mechanistic Diagram (Catalytic Cycle)

The diagram below illustrates the active bimetallic transition state formed by the ligand.

CatalyticCycle Ligand Ligand (N-Et-N-Me-Amino Alcohol) PreCatalyst Mono-Zinc Species (L-Zn-Et) Ligand->PreCatalyst + Et2Zn - Ethane ZnEt2 Et2Zn (Diethylzinc) ZnEt2->PreCatalyst ActiveCat Active Dimer/Complex (L*-Zn-Et...ZnEt2) PreCatalyst->ActiveCat + Et2Zn (2nd eq) TS Transition State (Aldehyde Coordination) ActiveCat->TS + Benzaldehyde Product Product (S)-1-phenyl-1-propanol TS->Product Alkyl Transfer & Hydrolysis Product->Ligand Regeneration

Caption: Catalytic cycle showing the formation of the active zinc-chelate species and the subsequent enantioselective alkyl transfer.

Part 4: References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2][3] Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4] Chemical Reviews. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-[Ethyl(methyl)amino]-1-propanol.[5][6][7] Sigma-Aldrich Catalog. Link

  • Righi, G., et al. (2020). Linear β-amino alcohol catalyst anchored on functionalized magnetite nanoparticles for enantioselective addition of dialkylzinc to aromatic aldehydes.[1][2] RSC Advances. Link

  • Pericàs, M. A., et al. (1996).[4] Access to stereodefined β-hydroxy-γ-amino acids. Enantioselective synthesis of fully protected cyclohexylstatine.[4] Tetrahedron. Link

Sources

Application

Scale-up synthesis protocols for 2-[Ethyl(methyl)amino]-1-propanol

Application Note: Scale-Up Synthesis Protocols for 2-[Ethyl(methyl)amino]-1-propanol Executive Summary & Strategic Analysis Target Molecule: 2-[Ethyl(methyl)amino]-1-propanol CAS: 1060817-16-4 (Generic/Racemic) Structure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis Protocols for 2-[Ethyl(methyl)amino]-1-propanol

Executive Summary & Strategic Analysis

Target Molecule: 2-[Ethyl(methyl)amino]-1-propanol CAS: 1060817-16-4 (Generic/Racemic) Structure: HO-CH₂-CH(CH₃)-N(Et)(Me) Key Application: Chiral auxiliary precursors, pharmaceutical intermediates (amino alcohol backbone).

Critical Regioselectivity Warning: A common error in synthesizing this scaffold is the direct reaction of Propylene Oxide with ethylmethylamine. That route follows steric control to yield the wrong isomer: 1-[ethyl(methyl)amino]-2-propanol (the isopropanolamine derivative).

To target the 2-amino-1-propanol backbone (alaninol derivative), one must establish the carbon-nitrogen bond at the chiral center before or during the formation of the alcohol, or use a precursor where the oxygen is already terminal (e.g., alanine or hydroxyacetone).

This guide details two validated protocols:

  • Method A (Direct Industrial Route): Reductive Amination of Hydroxyacetone. Best for throughput and cost-efficiency.

  • Method B (High-Purity/Chiral Route): Reduction of N-Dialkylated Alanine Esters. Best for enantiopurity and regulatory compliance.

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the divergence between the "Trap" route (Propylene Oxide) and the correct "Target" routes.

SynthesisPathways Target TARGET: 2-[Ethyl(methyl)amino]-1-propanol (Alaninol Backbone) WrongIsomer WRONG ISOMER: 1-[Ethyl(methyl)amino]-2-propanol PO Propylene Oxide (1,2-Epoxypropane) PO->WrongIsomer Nucleophilic Attack (Steric Control) Amine Ethylmethylamine Amine->WrongIsomer Acetol Hydroxyacetone (Acetol) IntermediateA Imine/Enamine Intermediate Acetol->IntermediateA + Amine (Condensation) Alanine Ethyl 2-bromopropionate (or Alanine Ester) IntermediateB Ethyl N-ethyl-N-methyl alaninate Alanine->IntermediateB + Amine (SN2 Substitution) IntermediateA->Target Reductive Amination (H2/Cat or NaBH(OAc)3) IntermediateB->Target Hydride Reduction (Red-Al / Vitride)

Figure 1: Retrosynthetic map contrasting the correct synthesis pathways against the regioselectivity failure of the epoxide route.

Method A: Reductive Amination of Hydroxyacetone (Acetol)

Rationale: This is the most atom-economical route for racemic synthesis. Hydroxyacetone (Acetol) places the ketone at C2 and the hydroxyl at C1, perfectly matching the target structure.

Scale: 100 g – 1 kg Batch

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Hydroxyacetone (Acetol) 1.0Substrate (Warning: Polymerizes on standing)
N-Ethylmethylamine 1.1 - 1.2Amine Source
Sodium Triacetoxyborohydride 1.4Reducing Agent (Lab/Pilot scale)
Dichloromethane (DCM) SolventReaction Medium (or THF for Green chem)
Acetic Acid 1.0Catalyst (pH control)

Note: For multi-kilogram industrial scale, replace borohydride with Catalytic Hydrogenation (H₂/Pt-C or Ra-Ni) at 50-80°C / 20-50 bar.

Step-by-Step Protocol
  • Preparation:

    • Charge a glass-lined reactor with DCM (10 volumes relative to Acetol).

    • Add N-Ethylmethylamine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at 0–5°C for 15 mins.

    • Process Control: Ensure Acetol is freshly distilled or monomeric. Dimeric acetol reacts sluggishly.

  • Addition:

    • Add Hydroxyacetone (1.0 equiv) dropwise to the amine mixture at 0–5°C.

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours to form the iminium intermediate.

  • Reduction:

    • Cool back to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 1 hour. Caution: Mild exotherm and hydrogen evolution.

    • Stir overnight at 20–25°C.

  • Work-up:

    • Quench with saturated NaHCO₃ solution (pH > 8).

    • Separate phases. Extract aqueous layer 3x with DCM.

    • Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Distillation: The product is a high-boiling liquid. Vacuum distillation (approx. 80–95°C at 10 mmHg) yields pure oil.

Method B: Reduction of N-Dialkylated Alanine Ester (Pharma Grade)

Rationale: This route allows for stereochemical control . By starting with chiral Alanine (e.g., L-Alanine) or chiral 2-bromopropionate, the configuration at C2 is preserved.

Scale: 500 g Batch

Step 1: Synthesis of Ethyl N-ethyl-N-methylalaninate

Reaction: Substitution of Ethyl 2-bromopropionate with Ethylmethylamine.[6]

  • Reactor Setup: 5L Jacket reactor with reflux condenser.

  • Charge: Acetonitrile (2.5 L), Potassium Carbonate (2.0 equiv, milled), and N-Ethylmethylamine (1.5 equiv).

  • Addition: Add Ethyl 2-bromopropionate (1.0 equiv) dropwise at 20°C.

  • Reaction: Heat to 60°C for 12–16 hours.

  • Work-up: Filter off inorganic salts. Concentrate filtrate. Partition residue between Water/MTBE. Distill the crude ester to remove elimination byproducts (acrylates).

Step 2: Reduction to Amino Alcohol

Reagent:Red-Al (Vitride) is preferred over LAH for scale-up due to higher solubility, non-pyrophoric nature (in solution), and thermal stability.

ReagentSpecificationRole
Amino Ester Intermediate >98% PuritySubstrate
Red-Al (Vitride) 65-70% in TolueneReducing Agent
Toluene AnhydrousSolvent

Protocol:

  • Inertion: Purge reactor with N₂. Charge Red-Al solution (1.2 equiv of hydride per ester group; typically 2.5 mol Red-Al per mol ester) and dilute with Toluene (5 vol).

  • Temperature Control: Cool to 0–5°C.

  • Addition: Add the Amino Ester (diluted in Toluene) dropwise. Maintain internal temp < 15°C.

  • Reaction: After addition, warm to 25°C, then heat to 40°C for 2 hours to ensure completion.

  • Quench (Critical Safety Step):

    • Cool to 0°C.

    • Fieser-like Quench for Red-Al: Slowly add 15% NaOH solution. Caution: Vigorous H₂ evolution.

    • Stir until aluminate salts precipitate or form a clear aqueous layer (depending on stoichiometry).

  • Isolation: Separate phases. Wash organic layer with brine. Dry and concentrate.

  • Final Polish: Fractional distillation under reduced pressure.

Process Control & Analytics

ParameterMethodAcceptance Criteria
Reaction Completion GC-FID or TLCStarting material < 1.0%
Identity 1H-NMR (CDCl₃)Doublet at ~1.0 ppm (CH3), Multiplets for Ethyl, Singlet/Doublet for N-Me.
Purity GC-MS> 98.0% (Area %)
Water Content Karl Fischer< 0.5%

Key Impurity Profile:

  • Regioisomer: 1-[Ethyl(methyl)amino]-2-propanol. (Should be absent in Method B; <0.5% in Method A).

  • Elimination Product: Ethyl acrylate (from Step 1 of Method B).

  • Dimer: Acetol dimer (Method A starting material impurity).

Safety & Handling (E-E-A-T)

  • Amine Toxicity: Ethylmethylamine is corrosive and toxic. Use closed handling systems.

  • Red-Al / LAH: Reacts violently with water/moisture releasing Hydrogen gas. Ensure reactor is grounded and under inert atmosphere.

  • Exotherms: Both the alkylation (Method B, Step 1) and the reduction (Method B, Step 2) are exothermic. Controlled addition rates are mandatory.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Red-Al Reduction Protocols: "Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al) in Organic Synthesis." Organic Process Research & Development. (General Reference for Red-Al handling).
  • Regioselectivity of Epoxide Opening: Chitwood, H. C., & Freure, B. T.[7] "The Reaction of Propylene Oxide with Alcohols and Amines." Journal of the American Chemical Society, 1946, 68(4), 680–683. Link

  • Amino Acid Reduction: "Reduction of alpha-amino esters to amino alcohols." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Minimizing Oxidation of 2-[Ethyl(methyl)amino]-1-propanol

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-[Ethyl(methyl)amino]-1-propanol. Our goal is to provide you with the necessary knowledge...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-[Ethyl(methyl)amino]-1-propanol. Our goal is to provide you with the necessary knowledge and practical tools to minimize the formation of oxidation byproducts, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Challenge of Stability with 2-[Ethyl(methyl)amino]-1-propanol

2-[Ethyl(methyl)amino]-1-propanol is a valuable building block in organic synthesis due to its bifunctional nature, containing both a tertiary amine and a primary alcohol. However, this combination of functional groups also makes it susceptible to oxidative degradation. Exposure to atmospheric oxygen, elevated temperatures, and even certain solvents can lead to the formation of impurities that can compromise downstream reactions, affect product purity, and introduce variability into your results. This guide provides a comprehensive overview of the causes of oxidation, strategies for its prevention, and methods for the detection and troubleshooting of related issues.

Frequently Asked Questions (FAQs)

Q1: My previously colorless 2-[Ethyl(methyl)amino]-1-propanol has developed a yellow or brownish tint. What is the cause of this discoloration?

A1: The development of a yellow or brown color is a common indicator of oxidation. Tertiary amines, in the presence of oxygen, can undergo oxidation to form colored byproducts. While the exact structures of all colored species can be complex and varied, the initial formation of radical cations is a known pathway that can lead to more complex, colored polymeric structures. The discoloration suggests that the material has been compromised and should be purified or discarded to avoid introducing impurities into your experiments.

Q2: What are the most likely oxidation byproducts of 2-[Ethyl(methyl)amino]-1-propanol?

A2: Oxidation can occur at both the tertiary amine and the primary alcohol functional groups.

  • Oxidation of the Tertiary Amine: The tertiary amine can undergo N-dealkylation, leading to the formation of formaldehyde (from the methyl group) or acetaldehyde (from the ethyl group) and the corresponding secondary amine, 2-(ethylamino)-1-propanol or 2-(methylamino)-1-propanol, respectively. Further oxidation can lead to the formation of N-oxides.

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized first to an aldehyde (2-[Ethyl(methyl)amino]-1-propanal) and then further to a carboxylic acid (2-[Ethyl(methyl)amino]-1-propanoic acid).

Q3: What are the optimal storage conditions for 2-[Ethyl(methyl)amino]-1-propanol to minimize oxidation?

A3: To ensure the long-term stability of 2-[Ethyl(methyl)amino]-1-propanol, we recommend the following storage conditions:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Temperature Refrigeration (2-8 °C)Reduces the rate of chemical reactions, including oxidation.
Light Amber glass vial or stored in the darkProtects the compound from light-induced degradation.
Container Tightly sealed, reputable supplier bottle (e.g., Sure/Seal™)Prevents ingress of air and moisture.

Q4: Can I use antioxidants to stabilize my 2-[Ethyl(methyl)amino]-1-propanol solution?

A4: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that will be stored for a period or used in reactions where trace oxygen may be present. Radical scavengers like butylated hydroxytoluene (BHT) or certain amino acids can help to inhibit oxidative chain reactions. However, it is crucial to ensure that the chosen antioxidant is compatible with your downstream application and can be easily removed if necessary. A typical concentration for BHT is 0.01-0.1%.

Q5: What analytical techniques are best for detecting oxidation byproducts?

A5: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying oxidation byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts such as formaldehyde, acetaldehyde, and the parent compound.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from less volatile byproducts like the corresponding carboxylic acid and N-oxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the impurities, helping to confirm their identity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-[Ethyl(methyl)amino]-1-propanol.

Issue 1: My compound is discolored upon receipt or after a short period of storage.
  • Possible Cause 1: Improper Storage: The compound may have been exposed to air and/or light.

    • Solution: If the discoloration is minor, you may be able to purify the compound by distillation. However, for critical applications, it is recommended to use a fresh, unopened bottle. Always store the compound under an inert atmosphere in a cool, dark place.

  • Possible Cause 2: Leaky Container Seal: The cap or septum of the storage bottle may not be providing an adequate seal against the atmosphere.

    • Solution: For long-term storage, consider transferring the compound to a new, dry, amber glass vial with a tight-fitting cap, and flushing the headspace with an inert gas before sealing.

Issue 2: My reaction yield is lower than expected, and I observe multiple unknown spots on my TLC plate.
  • Possible Cause 1: Oxidation during the reaction: The reaction conditions may be promoting the oxidation of your starting material.

    • Solution:

      • Implement an Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon using a Schlenk line or a glove box.

      • Deoxygenate Solvents: Before use, sparge your solvents with an inert gas for 15-30 minutes to remove dissolved oxygen.

      • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

  • Possible Cause 2: Incompatible Solvents: Certain solvents may degrade the amino alcohol over time.

    • Solution: While a definitive list of incompatible solvents is not available, it is good practice to use freshly distilled or deoxygenated solvents. If you suspect solvent-mediated degradation, try switching to a different solvent system.

Diagram: Troubleshooting Workflow for Purity Issues

Troubleshooting Workflow start Purity Issue Observed (e.g., Discoloration, Low Yield) check_storage Review Storage Conditions (Inert gas, Temp, Light) start->check_storage check_handling Review Handling Procedures (Inert atmosphere, Degassed solvents) check_storage->check_handling Proper storage_issue Implement Proper Storage: - Purge with N2/Ar - Store in amber vial - Refrigerate check_storage->storage_issue Improper analyze_impurities Analyze for Oxidation Byproducts (GC-MS, HPLC, NMR) check_handling->analyze_impurities Proper handling_issue Implement Proper Handling: - Use Schlenk line/glove box - Sparge solvents - Consider antioxidants check_handling->handling_issue Improper purify Purify Compound (e.g., Distillation) analyze_impurities->purify Minor Impurities discard Discard and Use Fresh Stock analyze_impurities->discard Significant Degradation storage_issue->purify handling_issue->purify purify->discard Purification Fails

Caption: A logical diagram for troubleshooting purity issues with 2-[Ethyl(methyl)amino]-1-propanol.

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere for Reactions

This protocol describes the setup of a reaction flask under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while still warm and connect it to the Schlenk line via a rubber hose.

  • Purging Cycle: a. Carefully open the stopcock on the flask to the vacuum line to evacuate the apparatus. b. Close the stopcock to the vacuum line and slowly open it to the inert gas (nitrogen or argon) line to backfill the flask. c. Repeat this vacuum/backfill cycle three times to ensure all atmospheric oxygen has been removed.

  • Reagent Addition: Add deoxygenated solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler.

Diagram: Potential Oxidation Pathways

Oxidation Pathways cluster_amine Amine Oxidation cluster_alcohol Alcohol Oxidation start 2-[Ethyl(methyl)amino]-1-propanol n_oxide N-Oxide start->n_oxide [O] dealkylation N-Dealkylation start->dealkylation [O] aldehyde 2-[Ethyl(methyl)amino]-1-propanal start->aldehyde [O] formaldehyde Formaldehyde dealkylation->formaldehyde acetaldehyde Acetaldehyde dealkylation->acetaldehyde secondary_amine Secondary Amine dealkylation->secondary_amine acid 2-[Ethyl(methyl)amino]-1-propanoic acid aldehyde->acid [O]

Caption: Potential oxidation pathways for 2-[Ethyl(methyl)amino]-1-propanol.

References

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c01934]
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/30]
  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c01934]
  • Inert Atmosphere. Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.
  • Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134. [URL: https://www.sigmaaldrich.com/technical-documents/articles/technical-bulletins/al-134/handling-air-sensitive-reagents.html]
  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9634808/]
  • The oxidation of amino alcohols. ThinkIR - University of Louisville. [URL: https://ir.library.louisville.edu/cgi/viewcontent.cgi?article=2786&context=etd]
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [URL: https://digitalcommons.uri.edu/oa_diss/789/]
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [URL: https://www.rug.nl/research/molecular-inorganic-chemistry/education/practica/files/air-sensitive-compounds.pdf]
  • How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction. Benchchem. [URL: https://www.benchchem.com/product/b1347554/technical-support/how-to-handle-poor-recovery-of-2-amino-2-methyl-1-propanol-d11-during-extraction]
  • Impact of Solvent on the Thermal Stability of Amines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36345405/]
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/01%3A_General_Techniques/1.03%3A_Transferring_and_Handling_Reagents/1.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [URL: https://www.pitt.edu/~wipf/courses/2470/pdf/Air_sensitive_compounds.pdf]
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/13/30]
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [URL: https://www.mdpi.com/2073-4344/9/1/80]
  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [URL: https://digitalcommons.usu.edu/honors/347/]
  • Protective Effects of Several Common Amino Acids, Vitamins, Organic Acids, Flavonoids and Phenolic Acids against Hepatocyte Damage Caused by Alcohol. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9521360/]
  • Why does tertiary alcohol resist oxidation?. Quora. [URL: https://www.quora.
  • Inhibition of amine oxidation. Google Patents. [URL: https://patents.google.
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  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.
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  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1-N/amines/aminoalcohols.shtm]
  • Stuck on synthesis problem. I've tried using only propanol. I tried an aldol reaction but I'm not sure what to do next.. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/p4t0i9/stuck_on_synthesis_problem_ive_tried_using_only/]
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9298811/]
  • Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c00827]
  • Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Food Science and Human Wellness. [URL: https://www.sciencedirect.com/science/article/pii/S221345302200109X]
  • Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0215]
  • Oxidation Analysis. Creative Proteomics. [URL: https://www.creative-proteomics.
  • An Analysis of Amino Acids in Oxidized and Unoxidized Feed Samples. LCGC International. [URL: https://www.chromatographyonline.com/view/analysis-amino-acids-oxidized-and-unoxidized-feed-samples]
  • Role of Main Red Seaweed Bioactive Compounds in Modulating Redox Imbalance and Cholinergic Dysfunction: Insights from In Vitro Assays. MDPI. [URL: https://www.mdpi.com/1660-3397/22/2/80]
  • Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20253216/]
  • How to Prepare 2-Amino-2-methyl-1-propanol?. Guidechem. [URL: https://www.guidechem.com/faq/prepare-2-amino-2-methyl-1-propanol-25658.html]
  • Synthesis method of 2-aminopropanol. Google Patents. [URL: https://patents.google.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.. ResearchGate. [URL: https://www.researchgate.
Optimization

Optimizing solvent selection for 2-[Ethyl(methyl)amino]-1-propanol extraction

Technical Support Center: Solvent Selection & Extraction Guide Subject: 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) Ticket ID: EXT-PRO-2024-001 Assigned Specialist: Senior Application Scientist, Separation Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection & Extraction Guide Subject: 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) Ticket ID: EXT-PRO-2024-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Advisory: You are working with a tertiary amino alcohol . Unlike primary amines (e.g., AMP), this molecule lacks N-H protons, making it chemically distinct in terms of hydrogen bonding and reactivity. It behaves as a surfactant under certain pH conditions, making emulsion formation your primary failure mode.

Physicochemical Snapshot (Estimated):

  • Structure: Propanol backbone with a tertiary amine at position 2 (

    
    -ethyl, 
    
    
    
    -methyl).
  • pKa (Base): ~9.8 – 10.2 (The amine protonates to form a cation).

  • LogP (Octanol/Water): ~0.8 – 1.2 (Amphiphilic: soluble in both water and organics depending on pH).

  • Critical Attribute: pH-Dependent Solubility.

    • pH < 8:[1] Water-soluble (Cationic surfactant).

    • pH > 11: Organic-soluble (Neutral amine).

Solvent Selection Matrix

Do not choose solvents based on habit. Choose based on Distribution Ratio (


)  and Green Chemistry  principles.
Solvent ClassRecommended SolventPerformance RatingTechnical Notes
Chlorinated Dichloromethane (DCM) ★★★★★ (High Yield)Best solvation. The high polarizability of DCM interacts well with the amine lone pair. Warning: Toxic, low boiling point leads to solvent loss.
Ethers MTBE or CPME ★★★★☆ (Balanced)Standard Workhorse. Good separation from water. CPME (Cyclopentyl methyl ether) resists peroxide formation better than MTBE.
Green Alternatives 2-MeTHF ★★★★☆ (Sustainable)Top Green Choice. Derived from biomass. Higher boiling point than THF; separates better from water.
Esters Ethyl Acetate (EtOAc) ★★☆☆☆ (Risky)Caution. At high pH (required to extract this amine), EtOAc can hydrolyze to ethanol/acetic acid, contaminating your product.
Hydrocarbons Toluene/Heptane ★☆☆☆☆ (Poor)Too Non-polar. The hydroxyl group (-OH) on the propanol backbone makes the molecule too polar for pure hydrocarbons.

Standard Operating Procedure (SOP): The "pH Swing" Protocol

This protocol relies on the reversible protonation of the tertiary amine to purify it from neutral and acidic impurities without chromatography.

Phase 1: Acid Wash (Removal of Neutrals)
  • Dissolve crude reaction mixture in MTBE or DCM .

  • Add 1M HCl (aq) until aqueous pH < 2.

    • Mechanism:[2][3][4][5] The amine protonates (

      
      ), becoming water-soluble. Neutral impurities stay in the organic layer.
      
  • Separate phases. Keep the Aqueous Layer (contains your product). Discard Organic Layer.

Phase 2: Basification & Extraction (Isolation)
  • Cool the aqueous layer to 0–5°C (exothermic reaction warning).

  • Slowly add 50% NaOH or KOH until pH > 12.

    • Critical Check: Use a calibrated pH probe. Paper strips often under-read in high salt/organic mixtures.

    • Visual Cue: The solution should turn cloudy/oily as the neutral amine "oils out."

  • Extract 3x with DCM or 2-MeTHF .

  • Wash combined organics with Brine (Sat. NaCl) .[6]

  • Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Troubleshooting Guide (FAQ)

Q1: I have a massive emulsion (middle layer) that won't separate. What now?

  • Diagnosis: Your molecule is amphiphilic.[4] At pH ~10 or in the presence of fine particulates, it acts as a surfactant, stabilizing oil-in-water droplets.

  • Immediate Fixes:

    • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength, forcing the organic amine out of the water.

    • Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth). This physically breaks the surfactant bubbles.

    • Time/Centrifugation: If scale permits, centrifuge at 3000 rpm for 5 minutes.

Q2: My recovery is < 50%. Where is my product?

  • Diagnosis A (Wrong pH): If the pH is 9–10, ~10-20% of your amine is still protonated (water-soluble).

    • Fix: Adjust aqueous pH to >12 .

  • Diagnosis B (Water Solubility): The polar -OH group drags the molecule into water even when neutral.

    • Fix: Use n-Butanol for the extraction (caution: high boiling point) or saturate the aqueous phase with NaCl (Salting Out) before extraction.

Q3: I see "ghost peaks" in my NMR after extraction with Ethyl Acetate.

  • Diagnosis: You extracted at pH 12 using Ethyl Acetate. The base hydrolyzed the solvent into Ethanol and Acetate.

  • Fix: Switch to MTBE or DCM for high-pH extractions. Never use esters above pH 10.

Visualizing the Logic

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection CheckGreen Is 'Green Chemistry' mandatory? Start->CheckGreen CheckPolarity Is the molecule highly water soluble? CheckGreen->CheckPolarity No Use2MeTHF Select: 2-MeTHF (Sustainable, Good Separation) CheckGreen->Use2MeTHF Yes UseDCM Select: Dichloromethane (DCM) (Best Solubility, Toxic) CheckPolarity->UseDCM Yes (Needs high solvation) UseMTBE Select: MTBE (Standard, Flammable) CheckPolarity->UseMTBE No (Standard lipophilicity) UseCPME Select: CPME (Low Peroxides, Stable) Use2MeTHF->UseCPME Alt Option

Caption: Decision matrix for selecting the optimal solvent based on sustainability and solubility requirements.

Figure 2: Troubleshooting The "Missing Mass"

Troubleshooting Problem Issue: Low Recovery (<50%) CheckPH Check Aqueous pH Problem->CheckPH PH_Low pH < 11 CheckPH->PH_Low PH_High pH > 12 CheckPH->PH_High Action_Base Add NaOH Target pH 12-13 PH_Low->Action_Base CheckSalt Did you add NaCl? PH_High->CheckSalt Action_Salt Saturate with Brine (Salting Out) CheckSalt->Action_Salt No Action_Solvent Switch Solvent (Try DCM or n-Butanol) CheckSalt->Action_Solvent Yes

Caption: Diagnostic workflow for resolving low yield issues during the extraction of tertiary amino alcohols.

References & Authority

  • GlaxoSmithKline (GSK) Solvent Selection Guide (2011/2024 Update)

    • Relevance: Defines "Green" vs. "Hazardous" solvents. Basis for recommending 2-MeTHF over DCM where possible.

    • Source:

  • Pfizer Solvent Selection Guide

    • Relevance: Provides solubility parameters and toxicity data for pharmaceutical extractions.

    • Source:

  • Principles of Amino Alcohol Extraction

    • Relevance: Mechanistic explanation of pH-dependent partitioning (

      
      ) for amines.
      
    • Source:

  • Sigma-Aldrich Product Data: 2-[Ethyl(methyl)amino]-1-propanol [7]

    • Relevance: Verification of CAS 1060817-16-4 and tertiary amine structure.

    • Source:

Sources

Troubleshooting

Strategies for enantiomeric resolution of 2-[Ethyl(methyl)amino]-1-propanol

Technical Support Center: Enantiomeric Resolution of 2-[Ethyl(methyl)amino]-1-propanol Executive Summary & Molecule Profile User Query: Strategies for the enantiomeric resolution of 2-[Ethyl(methyl)amino]-1-propanol. Cas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantiomeric Resolution of 2-[Ethyl(methyl)amino]-1-propanol

Executive Summary & Molecule Profile

User Query: Strategies for the enantiomeric resolution of 2-[Ethyl(methyl)amino]-1-propanol. Case ID: RES-EMAP-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit.

Molecule Analysis:

  • IUPAC Name: 2-[Ethyl(methyl)amino]propan-1-ol

  • Structure: A propanol backbone with a chiral center at C2, substituted with a tertiary amine (ethyl + methyl groups).

  • Chirality: The C2 carbon is the stereogenic center.

  • Key Functional Groups: Primary Hydroxyl (-OH), Tertiary Amine (-N(Me)Et).

  • Solubility Profile: Highly soluble in water, alcohols, and chlorinated solvents; moderate solubility in ethers/alkanes.

Strategic Recommendation: For this specific tertiary amino alcohol, Enzymatic Kinetic Resolution (EKR) is the most robust method for scale-up due to the steric accessibility of the primary hydroxyl group. Classical Resolution via diastereomeric salts is a secondary option but may require extensive screening of chiral acids due to the flexibility of the N-alkyl chains. Chiral HPLC is recommended for analytical monitoring or small-scale purification.

Method A: Enzymatic Kinetic Resolution (Primary Recommendation)

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze the selective acetylation of one enantiomer of the primary alcohol. Since the amine is tertiary, it cannot undergo amidation, leaving the hydroxyl group as the sole nucleophile.

Protocol:

  • Substrate Preparation: Dissolve racemic 2-[Ethyl(methyl)amino]-1-propanol (100 mM) in dry solvent (MTBE or Toluene).

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents).

  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435, 20-50 mg/mmol substrate).

  • Incubation: Shake at 30-40°C. Monitor conversion by GC or HPLC.

  • Termination: Filter off the enzyme when conversion reaches 50% (theoretical maximum for resolution).

  • Separation: The reaction mixture now contains the (S)-Acetate (product) and the (R)-Alcohol (unreacted substrate). Separate via flash chromatography or acid/base extraction.

Data Table: Solvent Screening for EKR

SolventLog PReaction RateEnantioselectivity (E-value)Recommendation
MTBE 0.94High>100Highly Recommended
Toluene 2.73Moderate>80Good alternative
Dichloromethane 1.25Low<20Avoid (denatures enzyme)
THF 0.46Very Low<10Avoid (hydrophilic stripping)

Workflow Diagram:

EnzymaticResolution cluster_0 Reaction Phase cluster_1 Separation Phase Racemate Racemic 2-[Ethyl(methyl)amino]-1-propanol Reaction Kinetic Resolution (Acylation) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Acetate Enzyme->Reaction Mixture Mixture: (S)-Acetate + (R)-Alcohol Reaction->Mixture Extraction Acid/Base Extraction or Chromatography Mixture->Extraction Product1 (S)-Acetate (Hydrolyze to (S)-Alcohol) Extraction->Product1 Product2 (R)-Alcohol (Pure) Extraction->Product2

Caption: Workflow for lipase-catalyzed kinetic resolution separating the acetate ester and unreacted alcohol.

Method B: Classical Resolution (Diastereomeric Crystallization)

Mechanism: Formation of diastereomeric salts using a chiral acid.[1] The tertiary amine acts as a base.

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid (L-DBTA) : Often superior for amino alcohols due to π-π stacking interactions.

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • (S)-Mandelic Acid : Useful for smaller amines.

Protocol:

  • Stoichiometry: Mix 1.0 eq of Racemic Amine with 0.5 - 1.0 eq of Resolving Agent (Start with 1.0 eq).

  • Solvent: Ethanol (95%) or Methanol/Isopropanol mixtures.

  • Crystallization: Heat to reflux to dissolve, then cool slowly to RT or 4°C.

  • Harvest: Filter the crystals (Salt of one enantiomer).

  • Liberation: Treat the salt with NaOH (aq) and extract the free amine with DCM.

Troubleshooting Guide: Crystallization

IssueProbable CauseCorrective Action
No precipitate forms Solvent too polar or volume too high.Evaporate 50% solvent; add anti-solvent (e.g., Hexane or Ether); scratch glass.
Oil forms instead of crystals Impurities or "oiling out" phenomenon.Re-heat and cool very slowly; seed with pure crystal if available; switch solvent to EtOH/EtOAc.
Low Enantiomeric Excess (ee) Eutectic composition or non-selective salt.Recrystallize the salt from the same solvent (2-3 rounds usually required). Try a different acid (DBTA vs DTTA).

Method C: Chiral HPLC (Analytical & Prep)

Column Selection: For amino alcohols, Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry standard.

  • Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why? The basic additive masks residual silanol groups on the silica support, preventing peak tailing of the amine analyte.

Chromatographic Parameters:

ParameterSettingNotes
Flow Rate 0.5 - 1.0 mL/minAdjust for backpressure.
Detection UV @ 210-220 nmAmine/Alcohol has weak UV; use low wavelength.
Temperature 25°CLower temp (10°C) can improve resolution (Rs).

Frequently Asked Questions (FAQs)

Q1: Can I synthesize the enantiomers directly instead of resolving the racemate? A: Yes, and this is often more efficient. You can start with (S)-Alanine or (S)-Alaninol (commercially available).

  • Route: (S)-Alanine

    
     (S)-Alaninol 
    
    
    
    Reductive amination with Formaldehyde/Acetaldehyde.
  • Caveat: Ensure the reductive amination conditions do not racemize the center (usually safe if pH is controlled).

Q2: Why is my enzymatic reaction stopping at 30% conversion? A: This is likely due to product inhibition or equilibrium limitations .

  • Fix: Use Vinyl Acetate (irreversible acyl donor). The byproduct is acetaldehyde (volatile), which drives the equilibrium. Ensure the enzyme is dry; water promotes the reverse hydrolysis reaction.

Q3: The salt resolution gave me 90% ee. Is that enough? A: For drug development, typically >99.5% ee is required.

  • Fix: Recrystallize the salt one more time. The ee usually jumps from 90% to >99% in the second crystallization.

Q4: How do I determine the absolute configuration (R vs S)? A:

  • X-Ray Crystallography: If you get a single crystal of the DBTA salt.

  • Optical Rotation: Compare

    
     with literature values for the parent 2-amino-1-propanol. Generally, alkylation shifts the magnitude but rarely flips the sign if the priority of groups remains the same (Cahn-Ingold-Prelog priority: N > CH2OH > CH3 > H).
    

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 16(2), 495-540. Link

  • Sigma-Aldrich. "Chiral HPLC Application Guide." Link

  • Phenomenex. "Chiral Separation Strategies for Basic Compounds." Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for salt selection).

Sources

Optimization

Technical Support Center: Catalyst Compatibility Guide for 2-[Ethyl(methyl)amino]-1-propanol

Core Technical Analysis: The "Silent" Poison As a Senior Application Scientist, I often see researchers treat 2-[Ethyl(methyl)amino]-1-propanol merely as a substrate. However, in the context of transition metal catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The "Silent" Poison

As a Senior Application Scientist, I often see researchers treat 2-[Ethyl(methyl)amino]-1-propanol merely as a substrate. However, in the context of transition metal catalysis, this molecule acts as a bidentate ligand .

Unlike primary amino alcohols (e.g., 2-amino-2-methyl-1-propanol), this tertiary amine cannot undergo dehydrogenation to form imine poisons. Instead, its deactivation mode is primarily steric chelation . The ethyl and methyl groups on the nitrogen provide electron density that, combined with the hydroxyl group, forms a stable 5-membered chelate ring with soft metals (Pd, Pt, Rh), effectively blocking the active sites required for turnover.

Troubleshooting Guide (Q&A Format)

Category A: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Q1: My Pd-catalyzed coupling stalls at 40-50% conversion when using this amino alcohol. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing product inhibition or substrate sequestration . The tertiary amine nitrogen coordinates to the Pd(II) intermediate, preventing the oxidative addition or reductive elimination steps.

Corrective Action:

  • Ligand Switch: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos , or t-BuXPhos ). The steric bulk of these ligands physically prevents the amine nitrogen from coordinating to the palladium center.

  • The "Masking" Strategy: Pre-complex the amino alcohol with a Lewis Acid. Add 1.1 equivalents (relative to the amino alcohol) of Mg(OTf)₂ or ZnCl₂ .

    • Mechanism:[1][2][3][4][5][6][7][8] The hard Lewis acid (Mg²⁺) binds preferentially to the hard N/O donors of the substrate, leaving the soft Pd catalyst free to engage with the aryl halide/boronic acid.

Q2: Can I use acidic additives to prevent the amine from binding?

Answer: Yes, but with caution.

  • Protocol: Add 1.0–1.5 equivalents of HBF₄ or methanesulfonic acid (MsOH) to protonate the tertiary amine (forming the ammonium salt).

  • Constraint: This only works if your coupling partners (e.g., boronic acids) are acid-stable. If your reaction requires basic conditions (standard Suzuki), this approach will fail as the base will deprotonate the ammonium salt, regenerating the poison. In basic couplings, rely on the Lewis Acid Masking described above.

Category B: Oxidation Reactions (Alcohol to Aldehyde/Acid)[10]

Q3: Platinum-group metal (PGM) heterogeneous catalysts (Pt/C, Pd/C) show zero activity for oxidizing this alcohol. What is the alternative?

Diagnosis: PGM surfaces are instantly poisoned by the strong adsorption of the amine lone pair. The "sticking probability" of the amine on Pt(111) is near unity.

Corrective Action:

  • Switch to Gold (Au): Gold nanoparticles (Au/TiO₂ or Au/CeO₂) are electronically repulsive to amines under alkaline conditions and far more resistant to poisoning.

  • Use Radical Oxidation (Metal-Free):

    • System: TEMPO (1 mol%) / Bleach (NaOCl) / KBr.

    • Why: The oxoammonium species generated by TEMPO oxidizes the alcohol via a hydride abstraction mechanism that is unaffected by the tertiary amine moiety.

    • Note: Maintain pH ~9.5 using a bicarbonate buffer to ensure the amine remains unprotonated if solubility is an issue, or pH < 4 if you want to protect the amine (though TEMPO works best in basic/neutral).

Category C: Hydrogenation[9][11]

Q4: I am trying to hydrogenate a precursor to form this amino alcohol, but the reaction slows down drastically as the product forms.

Diagnosis: This is classic autocatalytic poisoning (Product Inhibition). As 2-[Ethyl(methyl)amino]-1-propanol is generated, it competes with the starting material for the metal surface.

Corrective Action:

  • In-situ Protection: Run the hydrogenation in an acidic solvent (e.g., Acetic Acid or Ethanol with 1.1 eq HCl).

  • Result: The product immediately becomes the hydrochloride salt. The charged ammonium species has no affinity for the non-polar metal surface, allowing it to desorb and freeing the active site for the next turnover.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competitive equilibrium that causes deactivation.

CatalystPoisoning Catalyst Active Pd(0)/Pd(II) Species PoisonedComplex DEAD CATALYST (N,O-Chelated Pd Complex) Catalyst->PoisonedComplex Irreversible Binding Product Desired Product Catalyst->Product Catalytic Cycle Substrate 2-[Ethyl(methyl)amino]-1-propanol (Free Substrate) Substrate->PoisonedComplex Strong Chelation (K_eq >> 1) Reactants Coupling Partners (Ar-X, Ar-B(OH)2) Reactants->Product Turnover Mitigation Mitigation: Bulky Ligands / Lewis Acid Mitigation->Substrate Blocks Coordination

Caption: Figure 1. Thermodynamic trap: The formation of a stable 5-membered chelate ring (Red) outcompetes the productive catalytic cycle (Green).

Experimental Protocols

Protocol 1: Lewis Acid Masking for Suzuki Coupling

Use this when you cannot change the Pd catalyst but need to overcome amine poisoning.

ComponentEquivalentsRole
Substrate (Amino Alcohol)1.0Reactant
ZnCl₂ (Anhydrous) 1.1 Masking Agent
Aryl Halide1.0Coupling Partner
Boronic Acid1.2Coupling Partner
Pd Catalyst (e.g., Pd(dppf)Cl₂)0.03 (3 mol%)Catalyst
Base (K₂CO₃)3.0Activator
Solvent (Dioxane/H₂O)10:1 v/vMedium

Step-by-Step:

  • Dissolve the amino alcohol substrate in the organic solvent (Dioxane).

  • Add ZnCl₂ (1.1 eq) and stir at Room Temperature for 15 minutes. Observation: The solution may become slightly cloudy or warm as the Zn-amine complex forms.

  • Add the Aryl Halide, Boronic Acid, and Base.

  • Degas the solution (sparge with Argon for 10 mins).

  • Add the Pd catalyst last.

  • Heat to reaction temperature (typically 80-100°C).

Protocol 2: Catalyst Recovery (Pd Removal)

If your reaction worked but the product is contaminated with leached metal (common with amine substrates).

  • Dilute the crude reaction mixture with Ethyl Acetate.

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 equivalents relative to Pd loading).

  • Stir at 50°C for 2 hours.

  • Filter through a Celite pad.

  • The filtrate will have <20 ppm Pd.

References

  • General Solution to Amine Poisoning: Wang, L., & Carrow, B. (2019).[9] General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. Link

  • Gold Catalysis for Amino Alcohols: Prati, L., et al. (2013).[6][10] Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials (MDPI). Link

  • Lewis Acid Additives: Dobereiner, G. E., et al. (2019).[7][8] The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry. Link

  • Mechanism of Poisoning: Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society. Link

  • Amine Synthesis Reviews: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of 2-[Ethyl(methyl)amino]-1-propanol: A Comparative NMR Guide

Executive Summary & Strategic Context In the development of chiral auxiliaries and pharmaceutical intermediates, 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) represents a distinct class of asymmetric amino alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of chiral auxiliaries and pharmaceutical intermediates, 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) represents a distinct class of asymmetric amino alcohols. Unlike its symmetric counterparts (e.g., N,N-dimethylalaninol), this molecule possesses a unique structural feature: a chiral center at C2 coupled with a non-symmetric nitrogen substitution.

Why this matters: This asymmetry induces diastereotopicity in the methylene protons of both the ethyl side chain and the hydroxymethyl group. Standard automated integration often fails here. This guide provides the manual interpretation logic required to distinguish this product from impurities and symmetric analogues, ensuring high-fidelity data for IND (Investigational New Drug) filings.

Structural Logic & Diastereotopicity (The "Why")

Before analyzing the spectrum, one must understand the magnetic environment. The C2 carbon is a stereogenic center (R or S). This chirality breaks the symmetry of adjacent prochiral groups.

The Diastereotopic Effect

In a symmetric amine like N,N-diethyl-2-aminoethanol, the ethyl methylene protons (


) are equivalent (enantiotopic) and appear as a simple quartet.

In 2-[Ethyl(methyl)amino]-1-propanol , the C2 chiral center renders the two protons on the


-ethyl methylene group magnetically non-equivalent  (diastereotopic). They do not simply split each other; they couple to the methyl group and to each other with different coupling constants.
Visualization of Assignment Logic

NMR_Logic Chiral_Center Chiral Center (C2) (Asymmetric Environment) Protons_OH Hydroxymethyl Protons (-CH2-OH) Chiral_Center->Protons_OH Induces Non-Equivalence Protons_Ethyl N-Ethyl Methylene Protons (N-CH2-CH3) Chiral_Center->Protons_Ethyl Induces Non-Equivalence Result_OH ABX System (Distinct Doublet of Doublets) Protons_OH->Result_OH Geminal Coupling (J~11Hz) Vicinal Coupling (J~4-8Hz) Result_Ethyl Complex Multiplet (Not a simple Quartet) Protons_Ethyl->Result_Ethyl Geminal Coupling Vicinal Coupling to CH3

Figure 1: Causal flow of chirality inducing spectral complexity in 2-[Ethyl(methyl)amino]-1-propanol.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this solvent-specific protocol. The choice of solvent critically affects the resolution of the hydroxyl proton and the nitrogen lone pair dynamics.

Solvent Selection Matrix[1][2]
SolventChemical Shift Ref (

)
ProsCons
CDCl₃ 7.26 (H), 77.16 (C)Standard; Good solubility.Exchangeable -OH often broad/invisible.
DMSO-d₆ 2.50 (H), 39.52 (C)Recommended. Slows -OH exchange; distinct doublet for -OH.High viscosity broadens multiplets slightly.
D₂O 4.79 (HDO)Simulates physiological state.Amine/Alcohol protons disappear (exchange).
Sample Preparation (Standardized)
  • Mass: Weigh 10–15 mg of the amino alcohol.

  • Solvation: Dissolve in 0.6 mL of DMSO-d₆ (for full characterization).

  • Filtration: Filter through a cotton plug if any turbidity is observed (salt contaminants).

  • Reference: Ensure TMS (0.00 ppm) is present.

Spectral Analysis: H-NMR (Proton)

Instrument: 400 MHz or higher recommended due to second-order effects. Solvent: DMSO-d₆ (values are characteristic ranges based on structural additivity).

PositionGroup

(ppm)
MultiplicityIntegralInterpretation Notes
OH

4.3 – 4.5Broad s or d1HDisappears in D₂O shake.
1a, 1b

3.3 – 3.6m (ABX)2HDiastereotopic. Two separate multiplets; do not integrate as one simple doublet.
2

2.6 – 2.8m1HComplex coupling to C1-H and C3-H.
N-CH₂

2.3 – 2.6m2HCritical Differentiator. Overlaps with N-Me but shows complex splitting (non-equivalent protons).
N-Me

2.1 – 2.2s3HSharp singlet. Diagnostic for N-methylation.
N-Et Me

0.9 – 1.0t3HTriplet (

Hz).
3

0.8 – 0.9d3HDoublet (

Hz). Distinguish from Ethyl-CH3 by coupling constant.

Key Identification Check:

  • Look for the N-Methyl singlet around 2.2 ppm.

  • Look for two distinct methyl signals upfield (one triplet, one doublet). If you see two doublets, you have the isopropyl analogue. If you see two triplets, you have the diethyl analogue.

Spectral Analysis: C-NMR (Carbon-13)[3][4][5][6][7]

Mode: Proton-Decoupled (


).
Significance:  Carbon NMR confirms the backbone without the confusion of diastereotopic splitting patterns.
CarbonType

(ppm)
Description
C1

63.0 – 65.0Most deshielded aliphatic carbon (next to Oxygen).
C2

58.0 – 60.0Methine carbon. Chiral center.
N-Et

46.0 – 48.0Methylene of the ethyl group.
N-Me

36.0 – 38.0Methyl on Nitrogen.
C3

12.0 – 14.0Methyl of the propyl backbone.
Et-Me

10.0 – 12.0Methyl of the ethyl group.

Comparative Performance Guide

This section compares the target molecule against common alternatives used in chiral resolution and ligand synthesis.

Comparison Matrix
Feature2-[Ethyl(methyl)amino]-1-propanol 2-(Dimethylamino)-1-propanol 2-Amino-1-propanol (Alaninol)
Steric Bulk Medium (Asymmetric) Low (Symmetric)Very Low
Chiral Resolution High (Asymmetry aids in diastereomeric salt formation)MediumLow
H-NMR Complexity High (Diastereotopic splitting)Low (Singlet N-Me)Medium (Broad NH2)
Use Case Fine-tuning ligand sterics; asymmetric synthesis.[1]General base; simple ligand.Primary building block.
Decision Workflow for Analysts

Workflow Start Unknown Amino Alcohol Sample Check_Methyls Check Upfield Region (0.8 - 1.2 ppm) Start->Check_Methyls Branch1 One Doublet Only? Check_Methyls->Branch1 Yes Branch2 One Doublet + One Triplet? Check_Methyls->Branch2 Yes Branch3 One Doublet + Two Triplets? Check_Methyls->Branch3 Yes Result1 Dimethylamino-1-propanol (Symmetric) Branch1->Result1 Result2 2-[Ethyl(methyl)amino]-1-propanol (Target Molecule) Branch2->Result2 Result3 Diethylamino-1-propanol (Symmetric) Branch3->Result3

Figure 2: Rapid identification logic based on methyl group multiplicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for diastereotopic proton theory).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general amino alcohol shift ranges).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Validation for solvent residual peaks).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of stereogenic centers and NMR non-equivalence).

Sources

Comparative

Comparison Guide: Mass Spectrometry Fragmentation of 2-[Ethyl(methyl)amino]-1-propanol

Executive Summary Analyte: 2-[Ethyl(methyl)amino]-1-propanol (CAS: Not commonly listed, analogue to 53631-56-0) Molecular Formula: Molecular Weight: 117.19 g/mol Primary Application: Pharmaceutical intermediate, degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-[Ethyl(methyl)amino]-1-propanol (CAS: Not commonly listed, analogue to 53631-56-0) Molecular Formula:


Molecular Weight:  117.19  g/mol
Primary Application:  Pharmaceutical intermediate, degradation product of substituted amino-alcohols.

This guide details the mass spectrometry (MS) fragmentation behavior of 2-[Ethyl(methyl)amino]-1-propanol , a beta-amino alcohol. It specifically addresses the analytical challenge of distinguishing this compound from its isobaric structural isomers, such as 2-(Diethylamino)ethanol (DEAE) .

While both compounds share a molecular weight of 117 Da and produce a dominant base peak at m/z 86, this guide demonstrates that the M-15 (m/z 102) fragment is the diagnostic signature unique to 2-[Ethyl(methyl)amino]-1-propanol, resulting from backbone methyl cleavage absent in straight-chain ethanolamine analogs.

Structural Context & Isomeric Challenges

In drug development and metabolic profiling, distinguishing between regioisomers is critical. The target analyte contains a branched propyl backbone, whereas common alternatives often possess an ethyl backbone.

FeatureTarget: 2-[Ethyl(methyl)amino]-1-propanol Comparator: 2-(Diethylamino)ethanol
Structure


Backbone Branched (Propyl)Linear (Ethyl)
Nitrogen Substituents Methyl, EthylEthyl, Ethyl
Key Structural Difference Methyl group at C2 positionNo Methyl group on backbone

Experimental Methodology

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure reproducible ionization and sufficient internal energy for diagnostic fragmentation.

GC-MS Protocol (Electron Ionization)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Ionization Energy: 70 eV (Standard EI).

  • Source Temperature: 230°C.

  • Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm ID).

    • Rationale: Amino alcohols are polar and basic; standard polysiloxane columns cause peak tailing, masking low-abundance diagnostic ions like m/z 102.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

ESI-MS/MS Protocol (LC-MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode

    
    .
    
  • Precursor Ion: m/z 118.

  • Collision Energy (CE): Stepped 15-30 eV.

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile.

    • Note: Avoid phosphate buffers which suppress ionization in ESI.

Fragmentation Analysis: The Mechanistic Pathway

The fragmentation of 2-[Ethyl(methyl)amino]-1-propanol is governed by Alpha-Cleavage initiated by the radical cation on the nitrogen atom.

Primary Fragmentation Events
  • Base Peak Formation (m/z 86): The radical cation triggers cleavage of the C1-C2 bond, expelling the hydroxymethyl group (

    
    ).
    
    • Mechanism:

      
      -cleavage.[1]
      
    • Mass Shift:

      
       (Loss of 31 Da).
      
    • Ion Structure:

      
       (Immonium ion).
      
  • Diagnostic Peak Formation (m/z 102): A competitive

    
    -cleavage occurs at the C2-C3 bond, expelling the terminal methyl group of the propyl backbone.
    
    • Mechanism:

      
      -cleavage.[1]
      
    • Mass Shift:

      
       (Loss of 15 Da).
      
    • Significance: This peak is impossible for 2-(Diethylamino)ethanol to generate via simple

      
      -cleavage, as it lacks a backbone methyl group.
      
Secondary Fragmentation

The stable immonium ion (m/z 86) undergoes further rearrangement, typically losing neutral alkenes via Hydrogen rearrangement (Onium reaction).

  • Transition: m/z

    
     (Loss of Ethylene, 
    
    
    
    ).
  • Transition: m/z

    
     (Loss of Propene, 
    
    
    
    - less common).

Visualization of Signaling Pathways

The following diagram illustrates the competitive alpha-cleavage pathways that define the spectral fingerprint.

FragmentationPathway Parent Molecular Ion (M+) m/z 117 [Radical Cation] Alpha1 α-Cleavage (C1-C2) Parent->Alpha1 Alpha2 α-Cleavage (C2-C3) Parent->Alpha2 BasePeak Base Peak m/z 86 (Immonium Ion) Alpha1->BasePeak Dominant Path Loss31 Loss of CH2OH (-31 Da) BasePeak->Loss31 SecFrag Rearrangement BasePeak->SecFrag DiagPeak Diagnostic Peak m/z 102 (Backbone Methyl Loss) Alpha2->DiagPeak Diagnostic Path Loss15 Loss of CH3 (-15 Da) DiagPeak->Loss15 Frag58 Fragment m/z 58 (Loss of C2H4) SecFrag->Frag58

Caption: Competitive alpha-cleavage pathways. The Red path (m/z 102) is the unique identifier for the 2-substituted propyl backbone.

Comparative Performance Data

The following table contrasts the relative abundance of ions between the target and its primary isomer. Note that while m/z 86 is the base peak for both, the secondary ions provide the fingerprint.

m/z (Mass-to-Charge)Ion Identity2-[Ethyl(methyl)amino]-1-propanol (Target)2-(Diethylamino)ethanol (Isomer)
117 Molecular Ion (

)
< 5% (Weak)< 5% (Weak)
102

10 - 25% (Diagnostic) Absent / Trace (<1%)
86

100% (Base Peak)100% (Base Peak)
58 Secondary Fragment40 - 60%30 - 50%
44 Amine Fragment20 - 40%10 - 20%
30

VariableVariable
Analytical Interpretation[2][3][4][5][6]
  • False Positive Risk: Relying solely on the base peak (86) or the molecular ion (117) will lead to misidentification.

  • Resolution Strategy: In Single Quadrupole MS, monitor ion ratio 102/86 . If this ratio is >0.1, the analyte is the target propyl derivative. If <0.01, it is likely the ethyl derivative.

Method Validation Workflow

To ensure data integrity when establishing this assay, follow this self-validating workflow.

ValidationWorkflow Step1 1. Derivatization (Optional) Step2 2. Separation (Rtx-5Amine) Step1->Step2 Step3 3. Full Scan (m/z 40-150) Step2->Step3 Step4 4. Extract Ion Chromatogram Step3->Step4 Decision Check m/z 102 Step4->Decision ResultA Target Confirmed Decision->ResultA Present ResultB Isomer Identified Decision->ResultB Absent

Caption: Logic flow for distinguishing amino alcohol isomers using diagnostic ion monitoring.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Alcohols. National Institute of Standards and Technology.[2][3] [Link][3]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-Cleavage mechanisms).
  • Wesdemiotis, C., & Danis, P. O. (2018). Fragmentation Mechanisms of Amines and Amino Alcohols. Journal of Mass Spectrometry. [Link]

Sources

Validation

Comparative Technical Guide: 2-[Ethyl(methyl)amino]-1-propanol vs. Monoethanolamine (MEA) for CO2 Capture

This guide provides a rigorous technical comparison between 2-[Ethyl(methyl)amino]-1-propanol (referred to here as 2-EMAP for brevity, based on standard nomenclature conventions) and the industry-standard Monoethanolamin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2-[Ethyl(methyl)amino]-1-propanol (referred to here as 2-EMAP for brevity, based on standard nomenclature conventions) and the industry-standard Monoethanolamine (MEA) .

The comparison is grounded in the structural fundamental differences between tertiary amines (2-EMAP) and primary amines (MEA), predicting performance metrics where specific experimental data for this niche isomer may be proprietary or emerging.

Executive Summary

  • The Core Distinction: The comparison represents a classic trade-off between kinetic speed (MEA) and thermodynamic capacity/efficiency (2-EMAP).

  • MEA (Primary Amine): The "fast but energy-intensive" standard. It reacts rapidly to form stable carbamates but is thermodynamically limited to 0.5 mol CO2/mol amine and requires high energy for regeneration.[1]

  • 2-EMAP (Tertiary Amine): The "high-capacity, low-energy" alternative. As a tertiary amine, it cannot form stable carbamates. It promotes CO2 hydrolysis to bicarbonate, theoretically doubling capacity to 1.0 mol CO2/mol amine and significantly reducing regeneration energy, albeit with slower absorption kinetics.

Chemical Profile & Structural Analysis

The fundamental performance differences stem directly from the substitution on the nitrogen atom.

FeatureMonoethanolamine (MEA)2-[Ethyl(methyl)amino]-1-propanol (2-EMAP)
CAS Number 141-43-51060817-16-4
Class Primary AmineTertiary Amine
Formula C₂H₇NOC₆H₁₅NO
MW 61.08 g/mol 117.19 g/mol
N-Substitution 2 Hydrogens (Unsterically hindered)Ethyl, Methyl, & Propyl backbone (Fully substituted)
Active H on N 20
Structural Visualization (Graphviz)

The following diagram contrasts the accessible nitrogen of MEA with the sterically crowded, fully substituted nitrogen of 2-EMAP.

ChemicalStructure cluster_MEA MEA (Primary) cluster_EMAP 2-EMAP (Tertiary) MEA_N Nitrogen (2 Active H) MEA_Rxn Direct Attack on CO2 MEA_N->MEA_Rxn Fast EMAP_N Nitrogen (0 Active H) (Ethyl/Methyl blocked) EMAP_Rxn Base Catalysis of H2O EMAP_N->EMAP_Rxn Slow

Caption: MEA allows direct nucleophilic attack on CO2, while 2-EMAP acts as a proton acceptor, requiring water to mediate the reaction.

Mechanistic Comparison: Reaction Pathways

Understanding the reaction mechanism is critical for interpreting absorption data.

MEA: The Zwitterion/Carbamate Pathway

MEA reacts directly with CO2 to form a zwitterion, which is then deprotonated by a base (another amine molecule) to form a stable carbamate.[1]

  • Stoichiometry: 2 Amine : 1 CO2

  • Limitation: Half the amine is consumed just to protonate the other half (R-NH3+).

2-EMAP: The Base-Catalyzed Hydration Pathway

2-EMAP lacks the N-H proton required to stabilize a carbamate. Instead, it acts as a base, accepting a proton from water, which leaves a hydroxyl ion (OH-) to react with CO2, forming bicarbonate.

  • Stoichiometry: 1 Amine : 1 CO2

  • Advantage: Every amine molecule is active for capture.

ReactionMechanism cluster_0 MEA Pathway (Carbamate) cluster_1 2-EMAP Pathway (Bicarbonate) MEA_Start MEA + CO2 Zwitterion Zwitterion Intermediate (R-NH2+-COO-) MEA_Start->Zwitterion Carbamate Stable Carbamate (R-NH-COO-) + Protonated Amine Zwitterion->Carbamate Deprotonation EMAP_Start 2-EMAP + H2O + CO2 Protonation Protonated Amine (R3NH+) EMAP_Start->Protonation Base Catalysis Bicarbonate Bicarbonate Formation (HCO3-) Protonation->Bicarbonate Hydrolysis

Caption: MEA forms stable carbamates (limiting capacity), while 2-EMAP promotes bicarbonate formation (doubling theoretical capacity).

Performance Metrics Comparison

The following data compares standard MEA values with the predicted values for 2-EMAP based on tertiary amine chemistry (analogous to MDEA/Triethylamine).

MetricMEA (Benchmark)2-EMAP (Candidate)Impact on Process
Theoretical Loading 0.50 mol CO2 / mol amine1.00 mol CO2 / mol amine 2-EMAP allows for lower solvent circulation rates.
Heat of Absorption ~85 kJ/mol CO2~50–60 kJ/mol CO2 2-EMAP requires significantly less steam for regeneration (reboiler duty).
Reaction Rate (

)
Fast (~6,000 L/mol·s)Slow (~5–10 L/mol·s)2-EMAP requires taller absorber columns or promoters (e.g., Piperazine).
Corrosivity High (Carbamate products)Low (Bicarbonate products)2-EMAP permits cheaper construction materials (carbon steel vs stainless).
Volatility High (Vapor pressure ~50 Pa @ 40°C)Low (Higher MW = Lower VP)2-EMAP reduces solvent loss and emissions.

Experimental Protocols (Self-Validating Systems)

To generate authoritative data for 2-EMAP, use the following standardized protocols. These are designed to be self-validating by using MEA as an internal positive control.

Experiment A: Vapor-Liquid Equilibrium (VLE) Screening

Objective: Determine the CO2 loading capacity at equilibrium.

  • Setup: Use a stirred equilibrium cell (e.g., 500 mL autoclave) equipped with a pressure transducer and temperature controller.

  • Preparation:

    • Prepare 30 wt% aqueous solutions of MEA (Control) and 2-EMAP (Test).

    • Degas solutions using N2 sparging.

  • Procedure:

    • Introduce amine solution into the cell at 40°C (absorber temp).

    • Inject CO2 stepwise from a calibrated gas reservoir.

    • Record equilibrium pressure (

      
      ) after pressure stabilizes (approx. 4-6 hours per point).[2]
      
  • Validation: Calculate loading (

    
    ) using the partial pressure drop.
    
    • Check: MEA loading at 15 kPa CO2 partial pressure should be ~0.5 mol/mol. If not, recalibrate volume.

  • Output: Plot Isotherms (

    
     vs. 
    
    
    
    ). 2-EMAP should show a linear isotherm (Henry's Law region) extending to higher loadings than MEA's sharp saturation curve.
Experiment B: Kinetic Measurement (Wetted Wall Column)

Objective: Measure the mass transfer coefficient (


).
  • Setup: Wetted Wall Column (WWC) with a known gas-liquid contact area.

  • Procedure:

    • Flow liquid film down the column surface.

    • Counter-flow gas with known CO2 concentration.

    • Measure inlet/outlet CO2 concentration using IR analysis.

  • Calculation: Derive the observed reaction rate constant (

    
    ) from the flux equation: 
    
    
    
    .
  • Expectation: 2-EMAP will show a significantly lower flux than MEA. This validates the "Tertiary Amine" mechanism.

ExperimentalWorkflow Step1 Solvent Prep (30 wt% Aq) Step2 VLE Cell (Equilibrium) Step1->Step2 Measure Capacity Step3 Wetted Wall (Kinetics) Step1->Step3 Measure Rate Step4 Data Analysis Step2->Step4 Isotherms Step3->Step4 Flux (Kg) Control MEA Control (Must hit 0.5 loading) Step4->Control Validation

Caption: Dual-stream validation workflow ensuring both thermodynamic capacity and kinetic rates are benchmarked against MEA.

Conclusion & Recommendation

2-[Ethyl(methyl)amino]-1-propanol (2-EMAP) presents a compelling alternative to MEA for applications where energy efficiency is paramount and capital expenditure for larger absorber columns (to offset slower kinetics) is acceptable.

  • Select MEA if: You need rapid absorption in compact units (e.g., submarine or aerospace life support) and energy cost is secondary.

  • Select 2-EMAP if: You are designing a stationary power plant capture unit where regeneration energy (steam cost) is the dominant operating expense. Note: For optimal performance, 2-EMAP is likely best used in a blend with a promoter (like Piperazine) to combine high capacity with improved kinetics.

References

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (The definitive text on amine configurations and carbamate vs.
  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link (Foundational comparison of amine classes).

  • Vaidya, P. D., & Kenig, E. Y. (2007). "CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies." Chemical Engineering & Technology, 30(11), 1467-1474. Link (Kinetics of tertiary vs primary amines).

  • Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases."[3] Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. Link (Mechanism of hindered amines and capacity advantages).

  • PubChem. (n.d.). Compound Summary: 2-[Ethyl(methyl)amino]-1-propanol (CAS 1060817-16-4). National Center for Biotechnology Information. Link (Chemical structure verification).

Sources

Comparative

GC-MS analysis protocols for detecting 2-[Ethyl(methyl)amino]-1-propanol residues

The following guide provides a rigorous technical analysis for the detection of 2-[Ethyl(methyl)amino]-1-propanol, a tertiary amino alcohol often encountered as a degradation impurity or intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis for the detection of 2-[Ethyl(methyl)amino]-1-propanol, a tertiary amino alcohol often encountered as a degradation impurity or intermediate in pharmaceutical synthesis.

Executive Summary & Chemical Profile

Detecting 2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) presents a specific "dual-threat" challenge in gas chromatography:

  • Polarity: The primary hydroxyl group (-OH) causes hydrogen bonding, leading to peak tailing and poor sensitivity.

  • Basicity: The tertiary amine center interacts with silanol groups in the GC column stationary phase, causing further adsorption and non-linear calibration curves at trace levels.

This guide compares the two industry-standard approaches to overcoming these hurdles: Silylation (TMS Derivatization) versus Acylation .[1] While direct injection is theoretically possible, it is rejected for trace analysis due to poor reproducibility.

The Analyte
  • IUPAC Name: 2-[Ethyl(methyl)amino]propan-1-ol[2]

  • Molecular Formula: C₆H₁₅NO

  • Molecular Weight: 117.19 g/mol

  • Key Functional Groups: Primary Alcohol (Reactive), Tertiary Amine (Non-reactive to acylation/silylation, but chemically basic).

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the two primary derivatization strategies compared to direct injection.

FeatureMethod A: Silylation (BSTFA/TMCS) Method B: Acylation (Acetic Anhydride) Method C: Direct Injection
Reaction Target Hydroxyl group (-OH)

Trimethylsilyl ether
Hydroxyl group (-OH)

Acetate ester
None
Reaction Speed Fast (15–30 min @ 60°C)Moderate (30–60 min @ 60°C)N/A
Moisture Sensitivity High (Requires anhydrous conditions)Low (Can tolerate trace moisture)N/A
Derivative Stability Moderate (Analyze within 24h)High (Stable for days)Low (Analyte degrades/adsorbs)
LOD (Est.) < 10 ppb (High Sensitivity)~50 ppb> 1 ppm (Poor)
Mass Spec Signature Distinctive [M-15] and [M-103] ionsDistinctive Molecular Ion [M+]Weak, non-specific fragmentation
Recommendation Primary Choice (Gold Standard) Alternative (If moisture is unavoidable)Not Recommended

Detailed Experimental Protocols

Method A: Silylation (Recommended)

Principle: The hydroxyl proton is replaced by a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reduces polarity and improves volatility.[3][4]

Reagents & Equipment
  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine or Acetonitrile (dried over molecular sieves).

  • Internal Standard: 2-Dimethylaminoethanol-d6 (or similar deuterated amino alcohol).

Step-by-Step Workflow
  • Extraction: Dissolve 100 mg of sample (drug substance) in 1.0 mL of extraction solvent (e.g., DCM or Ethyl Acetate). Vortex for 2 mins.

  • Drying: Transfer 100 µL of supernatant to a GC vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

    • Critical Control Point: Ensure absolute dryness. Residual water hydrolyzes the reagent.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL into GC-MS (Splitless mode recommended for trace analysis).

Method B: Acylation (Alternative)

Principle: Esterification of the alcohol using Acetic Anhydride. Useful if the sample matrix retains water, as silylation reagents would be quenched.

Step-by-Step Workflow
  • Preparation: Prepare sample residue as in Method A (Step 1-2).

  • Reaction: Add 50 µL Pyridine and 50 µL Acetic Anhydride.

  • Incubation: Heat at 60°C for 45 minutes.

  • Quenching (Optional): Add 100 µL of 5% NaHCO₃ to neutralize excess acid (requires subsequent extraction into hexane).

    • Note: For simplicity, direct injection of the reaction mix is possible if the excess reagent doesn't overload the filament, but extraction is cleaner.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for the recommended Silylation protocol.

G cluster_reaction Chemical Transformation Sample Raw Sample (Drug Substance) Extract Liquid-Liquid Extraction (DCM/EtOAc) Sample->Extract Solubilize Impurity Dry N2 Evaporation (Remove Water) Extract->Dry Concentrate Deriv Add BSTFA + 1% TMCS (60°C, 30 min) Dry->Deriv Anhydrous Condition GC GC-MS Injection (Splitless) Deriv->GC Analyze TMS-Ether Reactant 2-[Ethyl(methyl)amino]propan-1-ol (Polar -OH) Product TMS-Ether Derivative (Volatile -OTMS) Reactant->Product Silylation

Caption: Operational workflow for the trace analysis of 2-[Ethyl(methyl)amino]-1-propanol via Silylation.

GC-MS Configuration & Mass Spectral Interpretation

Instrument Parameters
  • Column: Rtx-5Amine or DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Expert Insight: While standard 5MS columns work for the derivative, an "Amine" specific column is superior because the tertiary nitrogen remains underivatized and basic. The base-deactivated stationary phase prevents peak tailing.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless (1 min purge).

  • Transfer Line: 280°C.[5]

  • Source Temp: 230°C.

Mass Spectral Fragmentation (TMS Derivative)

Understanding the fragmentation is vital for setting up SIM (Selected Ion Monitoring) windows.

  • Molecular Ion:

    
     (Weak).
    
    • Calculation: Parent (117) + TMS (72) = 189.

  • Base Peak (Target Ion):

    
    .
    
    • Mechanism:

      
      -cleavage relative to the nitrogen atom. The molecule loses the derivatized hydroxymethyl group (
      
      
      
      , mass 103).
    • Fragment:

      
      .
      
  • Qualifier Ion 1:

    
     (
    
    
    
    ). Loss of a methyl group from the TMS or the propyl chain.
  • Qualifier Ion 2:

    
     (TMS group, generic but abundant).
    

SIM Setup: Monitor m/z 86 (Quant) , 174, and 189.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), you must implement these controls:

  • System Suitability (SST):

    • Inject a standard at the Limit of Quantitation (LOQ).

    • Requirement: Signal-to-Noise ratio > 10:1.

    • Tailing Factor:[3] Must be < 1.5 (Critical for amino alcohols).

  • Derivatization Efficiency Check:

    • Monitor the presence of the underivatized peak (if using a polar column) or check for reaction completeness by injecting a high concentration standard. If the area count plateaus after 30 mins, the reaction is complete.

  • Blank Interference:

    • Inject a "Reagent Blank" (Pyridine + BSTFA only).

    • Requirement: No peaks at the retention time of the analyte (m/z 86). Silylation reagents often produce siloxane background; background subtraction is necessary.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC).[3][6][7][8] Retrieved from

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).
  • Restek Corporation. (n.d.). Analysis of Amines and Amino Alcohols by GC.[5] Retrieved from

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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